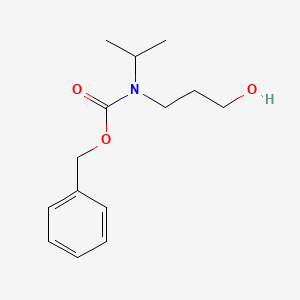

Benzyl (3-hydroxypropyl)(isopropyl)carbamate

Description

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

benzyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C14H21NO3/c1-12(2)15(9-6-10-16)14(17)18-11-13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3 |

InChI Key |

BYMUVFKAUWOXRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-hydroxypropyl)(isopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxypropylamine under basic conditions. The reaction proceeds as follows:

Reactants: Benzyl chloroformate and 3-hydroxypropylamine.

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Base: Triethylamine or sodium hydroxide.

Temperature: Room temperature to 40°C.

Reaction Time: 2-4 hours.

The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-hydroxypropyl)(isopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Benzyl (3-oxopropyl)(isopropyl)carbamate.

Reduction: Benzyl (3-hydroxypropyl)amine.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a carbamate compound with the molecular formula and a molecular weight of 209.24 g/mol. It features a benzyl group, a hydroxypropyl moiety, and an isopropyl group in its structure, giving it unique properties for potential use in organic synthesis and pharmaceuticals.

Potential Applications

This compound's applications are still being explored.

Pharmaceutical Intermediary

This compound can be used as an intermediate in drug development because of its adaptability in chemical reactions.

Organic Synthesis

Because of its capacity to participate in a variety of chemical processes, this compound is a flexible building block for the creation of complex molecules.

Carbamates and Prodrugs

Other carbamates have been investigated for various medicinal uses. Acyloxyalkyl carbamate prodrugs of (±)-4-amino-3-(4-chlorophenyl)butanoic acid and its analogs, for example, have been studied for their potential in treating different diseases and disorders . Ethanolamine-derived prodrugs containing promoieties have been found to undergo intramolecular O,N acyl migration . Isopropyl groups can inhibit the rearrangement of ester derivatives into amide products .

Mechanism of Action

The mechanism of action of benzyl (3-hydroxypropyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of enzymes that catalyze the hydrolysis of carbamates. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its natural substrate.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Variations

The table below summarizes key differences between Benzyl (3-hydroxypropyl)(isopropyl)carbamate and related carbamates:

Key Observations:

Impact of Substituents on Molecular Weight :

- The addition of an isopropyl group in the target compound increases its molecular weight by ~43 g/mol compared to Benzyl(3-hydroxypropyl)carbamate .

- Bromine substitution (as in Benzyl (3-bromopropyl)carbamate) raises molecular weight but reduces polarity due to halogenation .

Bromine in Benzyl (3-bromopropyl)carbamate may facilitate nucleophilic substitution reactions, whereas the hydroxyl group in the target compound favors oxidation or esterification .

Enzymatic Degradation: Carbamate hydrolases exhibit broad substrate specificity, degrading compounds like CIPC and acyl anilides .

Biological Activity

Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that demonstrate its efficacy and mechanisms of action.

This compound can be synthesized through various methods, typically involving the reaction of benzyl carbamate with 3-hydroxypropyl and isopropyl groups. The structure consists of a carbamate functional group, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro and in vivo studies. Key areas of activity include:

- CNS Penetration : Research indicates that derivatives of this compound can effectively penetrate the central nervous system (CNS), which is crucial for therapeutic applications targeting neurological conditions. A study demonstrated that prodrugs derived from this compound showed improved brain distribution compared to their parent compounds, suggesting enhanced CNS bioavailability .

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable properties such as high solubility and moderate plasma protein binding. Studies have shown that these compounds maintain effective concentrations in the brain while minimizing exposure in peripheral tissues .

Case Studies

-

CNS Distribution Study : A biodistribution study conducted on mice revealed that the compound significantly increased brain concentrations compared to control groups. The area under the curve (AUC) analysis showed a notable increase in brain levels, confirming its potential as a CNS-active agent. The results are summarized in Table 1 below.

Tissue AUC (ng/g*h) Control AUC (ng/g*h) Compound Brain 9.9 17.2 Serum 472.6 136.5 Liver 2235 1017 Heart 180.3 57.2 Kidney 686.8 283.8 - Efficacy in Obesity Models : Another study evaluated the compound's efficacy in diet-induced obesity (DIO) mice, demonstrating improved glucose control and increased insulin sensitivity after administration of the compound . This suggests potential applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Intramolecular Rearrangement : The compound may undergo an ester-to-amide rearrangement that enhances its pharmacological activity within the body . This transformation is believed to be crucial for achieving effective CNS penetration and therapeutic action.

- Calmodulin Inhibition : Some derivatives have shown inhibitory effects on calmodulin-dependent pathways, which are important in various physiological processes, including muscle contraction and neurotransmitter release .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (3-hydroxypropyl)(isopropyl)carbamate, and how can purity be validated?

- Synthesis : A common approach involves carbamate formation via reaction of isopropylamine derivatives with benzyl chloroformate. For example, describes a copper-catalyzed carbamoylation of cyclopropane derivatives, yielding a structurally similar compound (66% yield). This method uses column chromatography (silica gel, 5:1 pentanes:ethyl acetate) for purification .

- Purity Validation : NMR (¹H/¹³C) and HPLC are critical. As shown in , ¹H NMR (400 MHz, CDCl₃) confirms structural integrity by resolving peaks for aromatic protons (δ 7.34–7.39), carbamate NH (δ 5.63), and CH₂ groups (δ 1.82). HRMS (ESI) further validates molecular weight .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. emphasizes avoiding static discharge and ensuring ventilation due to potential decomposition hazards (e.g., nitrogen oxides) .

- Storage : Store in sealed containers under dry, inert conditions ( recommends ambient temperature, away from ignition sources) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation. For example, notes related carbamates degrade via hydrolysis; stability can be tested at pH 2–12 and 25–60°C. TLC or FTIR may detect intermediate byproducts .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the carbamate substituents in this compound?

- SAR Analysis : demonstrates that substituent bulk impacts enzyme inhibition. For instance, replacing methyl with benzyl in carbamates enhances interactions with aromatic residues in enzyme pockets, improving selectivity for targets like butyrylcholinesterase. Conversely, bulky groups (e.g., tert-butyl) reduce catalytic activity due to steric hindrance .

- Experimental Design : Synthesize analogs with varying alkyl/aryl groups and evaluate inhibitory potency via enzyme assays (e.g., IC₅₀ measurements) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : highlights MD studies on cyclopropyl carbamates, which model binding to hydrophobic pockets in enzymes. Software like AutoDock Vina or Schrödinger Suite can predict binding affinities and identify key residues (e.g., Ser198 in cholinesterases) .

- Docking Validation : Cross-validate computational results with crystallographic data (if available) or mutagenesis studies .

Q. What analytical techniques are suitable for resolving contradictions in reported spectral data for this compound?

- Contradiction Resolution : Conflicting NMR peaks may arise from rotational isomers or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, resolves overlapping CH₂ signals via ¹H-¹³C HSQC .

- Advanced MS : High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) distinguishes isobaric impurities, as shown in for a carbamate derivative .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.